![molecular formula C11H13BrO2 B3148748 1-[4-(3-Bromopropoxy)phenyl]ethanone CAS No. 65623-98-5](/img/structure/B3148748.png)
1-[4-(3-Bromopropoxy)phenyl]ethanone
Overview
Description
“1-[4-(3-Bromopropoxy)phenyl]ethanone” is a chemical compound with the molecular formula C11H13BrO2 . It has an average mass of 257.124 Da and a monoisotopic mass of 256.009888 Da .
Molecular Structure Analysis
The molecular structure of “1-[4-(3-Bromopropoxy)phenyl]ethanone” consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . For a detailed 3D structure, please refer to a reliable chemical database or software.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(3-Bromopropoxy)phenyl]ethanone” include its molecular weight, density, melting point, boiling point, and structure . For detailed properties, please refer to a reliable chemical database.Scientific Research Applications
Boronic Acid Derivatives
The compound can be converted into boronic acid derivatives, which find applications in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for constructing carbon-carbon bonds, especially in drug discovery and materials science. For example, (4-(3-Bromopropoxy)phenyl)boronic acid is one such derivative .
Natural Product Synthesis
Researchers have employed 1-[4-(3-Bromopropoxy)phenyl]ethanone in the total synthesis of natural products. By strategically incorporating this compound, they achieve complex molecular architectures. For instance, it has been used in the synthesis of racemic hydroxymoloka’iamine .
properties
IUPAC Name |
1-[4-(3-bromopropoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-9(13)10-3-5-11(6-4-10)14-8-2-7-12/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYUONWXAFBWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Bromopropoxy)phenyl]ethanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


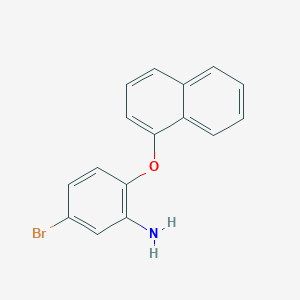

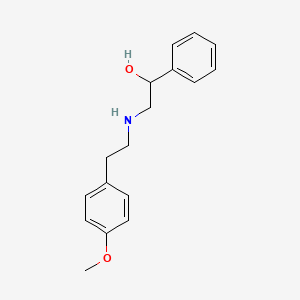

![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3148710.png)
![4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3148711.png)
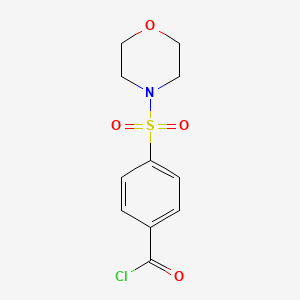
![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)

![Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate](/img/structure/B3148739.png)
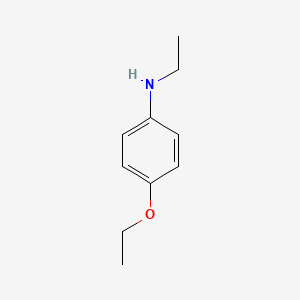
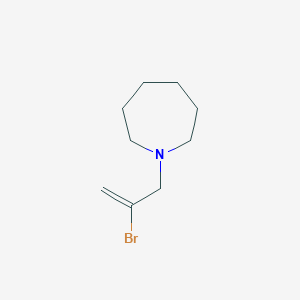
![4-[(2,4-Dichlorobenzyl)amino]butanoic acid](/img/structure/B3148762.png)
![2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3148765.png)